molecular formula C20H15F3OSi B114340 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone CAS No. 141334-25-0

2,2,2-Trifluoro-1-(triphenylsilyl)ethanone

Cat. No. B114340
M. Wt: 356.4 g/mol
InChI Key: LQQZKOCPXUISGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(triphenylsilyl)ethanone is a chemical compound with the CAS Number: 141334-25-0. Its molecular formula is C20H15F3OSi and it has a molecular weight of 356.42 . The IUPAC name for this compound is triphenyl (trifluoroacetyl)silane .

Physical and Chemical Properties This compound is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Complex Molecules

"2,2,2-Trifluoro-1-(triphenylsilyl)ethanone" serves as a key intermediate in the synthesis of complex molecules. For instance, it has been utilized in the synthesis of dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate through a one-pot condensation involving triphenylphosphine and dialkyl acetylenedicarboxylate, showcasing its role in constructing nitrogen-containing heterocycles with potential pharmaceutical relevance (Kalantari et al., 2006).

Material Science and Polymer Chemistry

In material science, the compound has been instrumental in synthesizing hyperbranched polymers with controlled degrees of branching. This was achieved by self-polycondensation, demonstrating its utility in creating advanced materials with potential applications in coatings, adhesives, and nanotechnology (Segawa et al., 2010).

Catalysis and Organic Reactions

"2,2,2-Trifluoro-1-(triphenylsilyl)ethanone" has also found applications in catalysis, particularly in the chemoenzymatic synthesis of pharmaceutical precursors. For example, its derivatives were used in the bioreduction process using alcohol dehydrogenases to produce enantiomerically pure alcohols, highlighting its role in asymmetric synthesis and green chemistry (González-Martínez et al., 2019).

Protective Groups in Organic Synthesis

The compound has been explored for its potential as a protective group in organic synthesis, particularly in the protection of amines. The "Tpseoc" group, derived from 2-(triphenylsilyl)ethanol, showcases the compound's utility in protecting functional groups during complex synthetic sequences, offering high resistance against various chemical conditions and ease of removal under specific conditions (Golkowski & Ziegler, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P264, P270, P301+P312, and P330, suggesting that one should wash hands and skin thoroughly after handling, avoid eating and drinking while using it, and rinse mouth in case of ingestion .

properties

IUPAC Name

2,2,2-trifluoro-1-triphenylsilylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3OSi/c21-20(22,23)19(24)25(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQZKOCPXUISGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452361
Record name Silane, triphenyl(trifluoroacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(triphenylsilyl)ethanone

CAS RN

141334-25-0
Record name Silane, triphenyl(trifluoroacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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